molecular formula C11H9Cl2N3 B2616096 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine CAS No. 856976-05-1

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B2616096
CAS No.: 856976-05-1
M. Wt: 254.11
InChI Key: SKJSMUSOJGBEPN-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes. This particular compound is characterized by the presence of chlorine atoms at the 6 and 4 positions and a methyl group at the 2 position of the pyrimidine ring, along with a 4-chlorophenyl group attached to the nitrogen atom at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine-4,6-dione.

    Chlorination: The 2-methylpyrimidine-4,6-dione is chlorinated using phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 4 and 6 positions, forming 2-methyl-4,6-dichloropyrimidine.

    Amination: The 2-methyl-4,6-dichloropyrimidine is then reacted with 4-chloroaniline in the presence of a base such as potassium carbonate (K2CO3) to replace the chlorine atom at the 4 position with the 4-chlorophenyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 6 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: It can inhibit the activity of enzymes like cyclooxygenase (COX) and kinases, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N-dimethylpyrimidin-4-amine
  • 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • 4-chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the 4-chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJSMUSOJGBEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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